molecular formula C6H8BrN3 B1447368 4-Bromo-N-ethylpyridazin-3-amine CAS No. 1396762-42-7

4-Bromo-N-ethylpyridazin-3-amine

Cat. No. B1447368
M. Wt: 202.05 g/mol
InChI Key: YQZXKQGWDHJYFH-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylpyridazin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the class of pyridazines1. This compound is also known as 4-Bromo-6-ethyl-pyridazin-3-amine and has a chemical formula of C7H9BrN41.



Synthesis Analysis

The synthesis of 4-Bromo-N-ethylpyridazin-3-amine is not explicitly mentioned in the search results. However, similar compounds have been synthesized using Suzuki cross-coupling reactions2.



Molecular Structure Analysis

The molecular structure of 4-Bromo-N-ethylpyridazin-3-amine consists of a pyridazine ring with a bromine atom and an ethylamine group attached1. The molecular weight of the compound is 218.08 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving 4-Bromo-N-ethylpyridazin-3-amine are not detailed in the search results. However, similar pyridazine derivatives have been involved in Suzuki cross-coupling reactions2.



Physical And Chemical Properties Analysis

4-Bromo-N-ethylpyridazin-3-amine has a molecular weight of 218.08 g/mol and a melting point of 179-183°C1. Other physical and chemical properties like boiling point, density, etc., are not mentioned in the search results.


Scientific Research Applications

  • Aminocarbonylation Reactions : A study by Takács et al. (2012) discussed the aminocarbonylation of pyridazinones, including 4-Bromo-N-ethylpyridazin-3-amine derivatives, using palladium catalysis. This process is significant in organic synthesis for constructing amide bonds (Takács et al., 2012).

  • Preparation of Amino-Substituted Bromopyridazinones : Schmitt et al. (2006) explored an efficient method for preparing disubstituted 3-aminopyridazines from 4-bromo-pyridazine-3,6-dione, which is structurally related to 4-Bromo-N-ethylpyridazin-3-amine. This method involves a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt et al., 2006).

  • Copper-Catalyzed Amination : Lang et al. (2001) demonstrated the copper-catalyzed amination of bromopyridines, including compounds similar to 4-Bromo-N-ethylpyridazin-3-amine. This method is noted for its efficiency and mild reaction conditions (Lang et al., 2001).

  • Regioselective Amination : Knochel et al. (2021) researched the regioselective amination of halogenated pyridines, which could be relevant for derivatives of 4-Bromo-N-ethylpyridazin-3-amine. This process involves treating halopyridines with amines to produce aminated pyridines via pyridyne intermediates (Knochel et al., 2021).

  • Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) described the Suzuki cross-coupling reaction of bromopyridin-3-amines to synthesize novel pyridine derivatives, a process that could be applicable to 4-Bromo-N-ethylpyridazin-3-amine (Ahmad et al., 2017).

Safety And Hazards

The specific safety data and hazards associated with 4-Bromo-N-ethylpyridazin-3-amine are not detailed in the search results. However, similar compounds have been associated with skin corrosion, serious eye damage, and respiratory sensitization4.


Future Directions

The future directions of 4-Bromo-N-ethylpyridazin-3-amine are not explicitly mentioned in the search results. However, similar pyridazine derivatives have been used in the development of novel FABP4 inhibitors, indicating potential applications in medicinal chemistry5.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-bromo-N-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-8-6-5(7)3-4-9-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXKQGWDHJYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297778
Record name 3-Pyridazinamine, 4-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-ethylpyridazin-3-amine

CAS RN

1396762-42-7
Record name 3-Pyridazinamine, 4-bromo-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 4-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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